molecular formula C15H14BrNO3 B2520998 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol CAS No. 338750-59-7

4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol

Cat. No.: B2520998
CAS No.: 338750-59-7
M. Wt: 336.185
InChI Key: QBLMGXPPMFLDIT-MFOYZWKCSA-N
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Description

4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol is an organic compound with the molecular formula C15H14BrNO2. This compound is known for its unique structure, which includes a bromine atom, methoxy groups, and an imino linkage. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 4-methoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.

    Procedure: The 4-bromo-2-methoxyphenol is reacted with 4-methoxybenzaldehyde under reflux conditions to form the imino linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methoxy groups can also participate in various chemical interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethoxybenzaldehyde
  • 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol
  • 2-Bromo-6-methoxy-4-{[(4-methylphenyl)imino]methyl}phenol

Uniqueness

4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and methoxy groups, along with the imino linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-5-3-12(4-6-13)17-9-10-7-11(16)8-14(20-2)15(10)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLMGXPPMFLDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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